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Compound of Interest

Compound Name: Methyl 4-bromopent-4-enoate

Cat. No.: B15357866

In-Depth Technical Guide: Methyl 4-Bromopent-
4-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromopent-4-enoate is a halogenated unsaturated ester with the chemical formula
CeHoBrO:a. Its structure features a terminal vinyl bromide group and a methyl ester functional
group, making it a potentially useful intermediate in organic synthesis. This document provides
a comprehensive overview of its molecular properties, formation as a reaction by-product, and
key analytical data.

Molecular Properties

The fundamental molecular characteristics of methyl 4-bromopent-4-enoate are summarized
in the table below.
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Property Value

Molecular Formula CeH9BroO:

Molecular Weight 193.04 g/mol [1]

CAS Number 194805-62-4

SMILES Code C=C(Br)CCC(0C)=0[1]

Formation as a Reaction By-Product

Methyl 4-bromopent-4-enoate has been identified as a significant by-product in the attempted
synthesis of certain benzodioxane derivatives.[2] Specifically, it was formed during the
attempted condensation of the methyl ester of 4,5-dibromopentanoic acid with catechol in the

presence of a base.[2][3]

Experimental Protocol for By-Product Formation

The following protocol describes the reaction conditions that led to the formation of methyl 4-
bromopent-4-enoate as the main product instead of the desired condensation product. This
information is critical for researchers aiming to either avoid or intentionally synthesize this
compound.

Reaction Scheme:

The intended reaction was the synthesis of a benzodioxane derivative from 4-pentenoic acid
and catechol. The initial steps involved the bromination of 4-pentenoic acid, followed by
esterification to yield methyl 4,5-dibromopentanoate. The final step was the attempted

condensation with catechol.

o Step 1: Bromination of 4-Pentenoic Acid: Commercial 3-butenoic acid is treated with bromine
to yield the corresponding dibromo-acid. (This is an analogous reaction mentioned for a
similar synthesis).[2]

o Step 2: Esterification: The resulting carboxylic acid is esterified to produce the methyl ester.

[2]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.bldpharm.com/products/194805-62-4.html
https://www.bldpharm.com/products/194805-62-4.html
https://www.benchchem.com/product/b15357866?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7235863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7235863/
https://www.researchgate.net/publication/327947759_How_Reaction_Conditions_May_Influence_the_Regioselectivity_in_the_Synthesis_of_23-Dihydro-14-benzoxathiine_Derivatives
https://www.benchchem.com/product/b15357866?utm_src=pdf-body
https://www.benchchem.com/product/b15357866?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7235863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7235863/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15357866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Step 3: Attempted Condensation with Catechol: The methyl ester of the dibrominated
pentanoic acid is reacted with catechol in the presence of a base (e.g., K2CO3) in a suitable
solvent (e.g., acetone) at room temperature.[2][3]

Under these conditions, instead of the expected nucleophilic substitution to form the
benzodioxane ring, an elimination reaction is favored, leading to the formation of methyl 4-
bromopent-4-enoate as the primary isolated product.[2][3] The researchers noted that varying
the reaction conditions did not alter this outcome.[2]

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthetic pathway that unintentionally
leads to the formation of methyl 4-bromopent-4-enoate.
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Caption: Intended vs. Actual Reaction Outcome.

Spectroscopic Data

The characterization of methyl 4-bromopent-4-enoate was confirmed by *H-NMR
spectroscopy, with the data being consistent with literature values.[2] While the specific spectral
data from the study by Straniero et al. is not detailed in the main text, the confirmation points to

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b15357866?utm_src=pdf-body-img
https://www.benchchem.com/product/b15357866?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7235863/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15357866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

existing data for this compound. Researchers should consult relevant spectroscopic databases
for detailed chemical shifts and coupling constants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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